Ethyl (triphenylphosphoranylidene) acetate
Description
Historical Context and Evolution of Wittig Reagents
The landscape of organic chemistry was forever changed in 1953 when Georg Wittig and his student reported a novel reaction that formed an alkene from a carbonyl compound and a phosphonium (B103445) ylide. numberanalytics.comnumberanalytics.com This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, became known as the Wittig reaction and provided a powerful and reliable method for alkene synthesis. numberanalytics.comlibretexts.orgchemistrytalk.org The initial reagents, now known as unstabilized ylides, were highly reactive and typically produced Z-alkenes. libretexts.orgwikipedia.org
The evolution of this methodology led to the development of "stabilized" ylides. These ylides feature an electron-withdrawing group attached to the carbanionic center, which delocalizes the negative charge and tempers the ylide's reactivity. nih.govorganic-chemistry.org This modification, central to variants like the Horner-Wadsworth-Emmons reaction, brought about significant advantages, including enhanced stability and a strong preference for the formation of E-alkenes. wikipedia.orgthermofisher.comtaylorandfrancis.com This increased stereochemical control greatly expanded the versatility and applicability of the Wittig reaction.
Positioning of (Carbethoxymethylene)triphenylphosphorane within the Stabilized Ylide Repertoire
Within the class of stabilized ylides, (Carbethoxymethylene)triphenylphosphorane is a prominent and widely used example. Its defining structural feature is the carbethoxy (ethyl ester) group, which effectively stabilizes the adjacent carbanion through resonance. This inherent stability renders the compound as a white, crystalline solid that is remarkably stable in air, facilitating its storage and handling. chemicalbook.com
This stability contrasts sharply with that of unstabilized ylides, which are often highly reactive and must be prepared and used immediately (in situ). The user-friendly nature of (Carbethoxymethylene)triphenylphosphorane has made it a staple reagent. udel.edu While less reactive than its unstabilized counterparts, it readily engages with a wide variety of aldehydes to form α,β-unsaturated esters, demonstrating a crucial balance between stability and reactivity. libretexts.orgacs.org
Table 1: Physical and Chemical Properties of (Carbethoxymethylene)triphenylphosphorane
| Property | Value |
| Molecular Formula | C₂₂H₂₁O₂P |
| Molecular Weight | 348.37 g/mol |
| Appearance | White to light yellow crystals/powder |
| Melting Point | 124-130 °C |
| Solubility in water | Insoluble |
| Storage Temperature | 2-8°C |
Data sourced from references chemicalbook.combiosynth.comaksci.comsigmaaldrich.comthermofisher.com
Significance of Stabilized Ylides in C-C Bond Formation Methodologies
Stabilized ylides are of immense importance in organic synthesis due to their ability to form carbon-carbon double bonds with a high degree of stereoselectivity. numberanalytics.com The Wittig reaction, employing these stabilized reagents, reliably produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org This stereochemical control is vital in the synthesis of pharmaceuticals and natural products, where the geometry of a double bond can profoundly influence a molecule's biological function.
The accepted mechanism for the reaction of stabilized ylides involves the nucleophilic attack of the ylide on a carbonyl compound to form a betaine (B1666868) intermediate. numberanalytics.com This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org For stabilized ylides, the initial nucleophilic attack is typically the rate-determining step, and the reaction pathway favors the formation of the E-alkene due to factors like dipole-dipole interactions in the transition state. nih.govacs.orgacs.org The reaction's reliability and the mild conditions under which it proceeds make it compatible with a diverse range of other functional groups within a molecule. iaea.org
Table 2: Research Findings on the Reactivity of (Carbethoxymethylene)triphenylphosphorane
| Reactant | Product | Key Finding | Reference |
| Benzaldehyde (B42025) | Ethyl trans-cinnamate | Highly stereoselective reaction affording the trans product in excellent yield and purity. | acs.org |
| Various aldehydes | α,β-Unsaturated esters | The reaction proceeds efficiently under solvent-free conditions. | udel.edu |
| Acid chlorides | α-Allenic esters | The reaction proceeds via the formation of a ketene (B1206846) intermediate which is trapped by the phosphorane. | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Molecular Weight |
348.4 g/mol | |
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Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | (Carbethoxymethylene)triphenylphosphorane | |
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CAS No. |
1099-45-2 | |
| Record name | Ethyl triphenylphosphoranylideneacetate | |
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| Record name | Ethyl (triphenylphosphanylidene)acetate | |
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| Record name | (Carbethoxymethylene)triphenylphosphorane | |
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| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
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| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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| Record name | Ethyl (triphenylphosphoranylidene)acetate | |
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| Record name | Ethyl (triphenylphosphanylidene)acetate | |
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Synthetic Methodologies for Carbethoxymethylene Triphenylphosphorane
Classical Approaches to Phosphonium (B103445) Ylide Generation
The traditional synthesis of (Carbethoxymethylene)triphenylphosphorane begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.
The generation of phosphonium ylides is achieved by deprotonating the corresponding phosphonium salt. youtube.com The choice of base and solvent is critical and depends on the acidity of the α-proton of the phosphonium salt. youtube.comwikipedia.org For stabilized ylides like (Carbethoxymethylene)triphenylphosphorane, the presence of the electron-withdrawing carbethoxyl group increases the acidity of the adjacent protons, allowing for the use of weaker bases. youtube.comwikipedia.org
Commonly used bases for the deprotonation of ethyl triphenylphosphonium bromoacetate (B1195939) include sodium hydroxide (B78521) and potassium carbonate. wikipedia.org The use of such mild bases simplifies the procedure and avoids the need for stronger, more hazardous reagents like n-butyllithium, which are necessary for non-stabilized ylides. libretexts.orgmasterorganicchemistry.com
The choice of solvent also plays a significant role. While polar aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) have been traditionally used, greener alternatives are increasingly being explored. orgsyn.orgdivched.org Water can also be used as a solvent, particularly when using bases like sodium bicarbonate. divched.orgumass.edu
Table 1: Reagents and Solvents for Deprotonation
| Base | Solvent(s) | Notes |
| Sodium Hydroxide | Water, Toluene (B28343) | Effective for stabilized ylides. wikipedia.orggoogle.com |
| Potassium Carbonate | Toluene/Water | A mild and cost-effective base. google.com |
| Triethylamine | Dichloromethane | Used in some procedures. orgsyn.org |
| Sodium Bicarbonate | Water | A green and safe option. umass.edu |
Optimizing reaction conditions is crucial for maximizing the yield and purity of (Carbethoxymethylene)triphenylphosphorane. Key parameters to consider include temperature, reaction time, and stoichiometry. researchgate.net
The formation of the precursor phosphonium salt, ethyl triphenylphosphonium bromoacetate, is typically achieved by reacting triphenylphosphine (B44618) with ethyl bromoacetate. orgsyn.orgorgsyn.org This reaction is often carried out in a solvent like toluene or benzene (B151609) at room temperature or with gentle heating. orgsyn.orgorgsyn.org The reaction is usually complete within a few hours. orgsyn.org
For the subsequent deprotonation step, the reaction is often performed at room temperature. udel.edu When using weaker bases like sodium bicarbonate in water, the reaction may be refluxed to ensure complete conversion. umass.edu The stoichiometry of the base is also important; typically, a slight excess is used to ensure full deprotonation of the phosphonium salt.
Advanced Synthetic Strategies for Enhanced Yield and Purity
Recent advancements in the synthesis of (Carbethoxymethylene)triphenylphosphorane have focused on improving efficiency, yield, and purity.
The formation of a phosphonium ylide involves the deprotonation of a phosphonium salt. ucc.ie The mechanism of this process has been a subject of study. It is generally accepted that the base removes a proton from the carbon atom adjacent to the phosphorus, creating a carbanion. libretexts.org This carbanion is stabilized by the adjacent positively charged phosphorus atom, leading to the formation of the ylide. libretexts.org
Recent studies have delved deeper into the mechanism of reactions involving phosphonium ylides, such as their hydrolysis and alcoholysis. ucc.iechemistryviews.orgresearchgate.net These investigations provide a better understanding of the reactivity and stability of these compounds, which can inform the development of more efficient synthetic protocols. For instance, understanding the equilibrium between the ylide and an alcohol can help in optimizing reaction conditions to favor ylide formation. chemistryviews.org
The synthesis of the precursor, ethyl triphenylphosphonium bromoacetate, has also been a focus of optimization. A common method involves the reaction of triphenylphosphine with ethyl bromoacetate in a suitable solvent like toluene. orgsyn.orgnih.gov One procedure describes dissolving triphenylphosphine in toluene and then adding ethyl bromoacetate, leading to the precipitation of the phosphonium salt. orgsyn.org This salt can then be filtered, washed, and dried to yield a product with high purity. orgsyn.orgorgsyn.org Yields for this step are often high, in the range of 86-90%. orgsyn.org
Green Chemistry Principles in Ylide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of Wittig reagents to minimize environmental impact. divched.orgnumberanalytics.com This includes the use of safer solvents, reducing waste, and improving atom economy. jocpr.comprimescholars.comwikipedia.org
Solvent-free or mechanochemical methods have emerged as environmentally friendly alternatives. acs.orgacs.orggctlc.org In one approach, the reactants are ground together in a mortar and pestle, eliminating the need for a solvent. acs.orggctlc.org This method has been successfully used for the synthesis of alkenes via the Wittig reaction and can be applied to the in-situ generation of the ylide. acs.org
The use of water as a solvent is another green alternative to traditional organic solvents. divched.org The Wittig reaction has been successfully performed in water using a mild base like sodium bicarbonate. divched.orgumass.edu This approach not only reduces the use of hazardous organic solvents but also simplifies the workup procedure.
Solvent-Free Reaction Conditions for Ylide Generation
The generation of phosphorus ylides without the use of solvents represents a significant advancement in green chemistry. Mechanochemistry, specifically high-energy ball-milling, has been demonstrated as a successful technique for the solid-state, solvent-free synthesis of ylides, including stabilized phosphoranes like (carbethoxymethylene)triphenylphosphorane. acs.org
In this method, the precursor phosphonium salt, (carbethoxymethyl)triphenylphosphonium bromide, is subjected to mechanical processing with a solid inorganic base, such as potassium carbonate. The high-energy impact and friction within the ball mill provide the necessary energy to induce the deprotonation of the phosphonium salt, yielding the ylide in a pure, solid form. acs.org The completion of this solid-state transformation can be monitored and confirmed using techniques like solid-state ³¹P MAS NMR spectroscopy. acs.org
This solvent-free approach can also be integrated into a "one-pot" process. Researchers have successfully synthesized stabilized ylides by ball-milling triphenylphosphine, an organic halide (like ethyl bromoacetate), and a base together, completely bypassing the need for a solvent at any stage. acs.org This mechanochemical method avoids the environmental and economic costs associated with solvent purchase, purification, and disposal.
Table 1: Mechanochemical Synthesis of a Stabilized Ylide
| Reactants | Conditions | Product |
|---|---|---|
| (Benzyl)triphenylphosphonium bromide, Potassium carbonate | Ball-milling | (Benzylidene)triphenylphosphorane |
This table illustrates the general applicability of the mechanochemical method. The second entry is a conceptual representation based on the "one-pot" synthesis of similar stabilized ylides described in the literature. acs.org
Aqueous Media Applications in Phosphonium Ylide Synthesis
While many organic reactions require anhydrous conditions, the synthesis of (carbethoxymethylene)triphenylphosphorane can be effectively performed using water as a key solvent. This stabilized ylide is sufficiently unreactive towards water, allowing for its preparation and isolation from an aqueous environment. orgsyn.org
A common laboratory-scale synthesis involves the initial reaction of triphenylphosphine and ethyl bromoacetate in an organic solvent to form the phosphonium salt, (carbethoxymethyl)triphenylphosphonium bromide. After the formation of the salt, it can be isolated and subsequently treated with a base in an aqueous medium. orgsyn.org In a typical procedure, the phosphonium salt is dissolved in water, and an aqueous solution of a base, such as sodium hydroxide, is added. orgsyn.org The ylide, being insoluble in water, precipitates out of the solution as a crystalline solid.
Table 2: Ylide Generation in Aqueous Medium
| Step | Reagents/Solvents | Observation |
|---|---|---|
| 1. Dissolution | (Carbethoxymethyl)triphenylphosphonium bromide, Water | The phosphonium salt dissolves in water. |
| 2. Deprotonation | 2 M Aqueous Sodium Hydroxide | Added until pH 8–10 is reached. |
| 3. Isolation | Filtration | The crystalline phosphorane is collected as a solid. |
This method offers the advantage of using an inexpensive, non-toxic, and non-flammable solvent. The crystalline nature of the product allows for easy separation from the aqueous phase by simple filtration, yielding a product that is often pure enough for subsequent reactions without further purification. orgsyn.org
Energy Efficiency Considerations in Ylide Preparation
Energy efficiency is a critical aspect of modern chemical synthesis, aiming to reduce both environmental impact and operational costs. The preparation of (carbethoxymethylene)triphenylphosphorane provides a clear example of how methodological choices can influence energy consumption.
Traditional methods for preparing the precursor phosphonium salt often involve heating the reactants (triphenylphosphine and an alkyl halide) in a high-boiling organic solvent for extended periods. The subsequent ylide formation might also require energy for stirring and solvent removal.
In contrast, mechanochemical synthesis via ball-milling is significantly more energy-efficient. acs.org This method operates at ambient temperature, eliminating the need for heating, which is a major source of energy consumption in conventional synthesis. The energy input is mechanical rather than thermal and is localized to the solid reactants, leading to a more efficient transfer of energy to drive the chemical reaction. acs.org By avoiding solvents, the energy-intensive processes of solvent heating, reflux, and subsequent distillation for removal and purification are completely circumvented.
The aqueous synthesis method also presents energy-saving aspects. orgsyn.org While it may involve dissolving the salt, the reaction itself is typically conducted at room temperature or in an ice bath, avoiding the need for heating. The use of water as a solvent eliminates the economic and energetic costs associated with purchasing, recycling, or incinerating organic solvents.
Mechanistic Elucidation of Reactions Involving Carbethoxymethylene Triphenylphosphorane
The Wittig Olefination Mechanism: Detailed Mechanistic Pathways
The generally accepted mechanism of the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.org The high stability of the triphenylphosphine (B44618) oxide byproduct, with its strong phosphorus-oxygen bond, is a key driving force for the reaction. udel.eduadichemistry.com
Formation and Decomposition of Oxaphosphetane Intermediates
The core of the Wittig reaction mechanism involves a four-membered cyclic intermediate known as an oxaphosphetane. udel.eduorganic-chemistry.org This intermediate is formed from the reaction between the ylide and the carbonyl compound. organic-chemistry.org The pathway to the oxaphosphetane has been a subject of considerable study. One proposed route involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a zwitterionic species called a betaine (B1666868). udel.edu This betaine would then undergo intramolecular ring closure to form the oxaphosphetane. udel.edu However, betaine intermediates have not been directly observed under salt-free Wittig conditions, making their existence speculative. researchgate.netchem-station.com
The alternative and more widely accepted pathway is a concerted [2+2] cycloaddition, where the oxaphosphetane is formed directly from the reactants without a betaine intermediate. udel.eduwikipedia.orgstackexchange.com This concerted mechanism is supported by computational studies and better explains the observed stereoselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com The oxaphosphetane, once formed, is typically unstable and decomposes to yield the alkene and triphenylphosphine oxide. libretexts.org The key step that dictates the stereochemistry of the resulting alkene is the formation of this oxaphosphetane intermediate. fiveable.me
Concerted vs. Stepwise Cycloaddition Mechanisms in Wittig Reactions
The debate between a concerted and a stepwise mechanism for the formation of the oxaphosphetane intermediate has been a central theme in the study of the Wittig reaction. A concerted reaction is a one-step process where bonds are broken and formed simultaneously, passing through a single transition state. youtube.com In contrast, a stepwise mechanism involves one or more intermediates. youtube.com
For the Wittig reaction, the stepwise mechanism would proceed through the aforementioned betaine intermediate. libretexts.org However, strong evidence, particularly from studies under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism. wikipedia.org This model is now widely accepted as it more accurately predicts the stereochemical outcomes for various types of ylides, including stabilized ones like (carbethoxymethylene)triphenylphosphorane. chem-station.comstackexchange.com Computational studies using density functional theory (DFT) have provided further support for the concerted pathway. acs.orgresearchgate.net
Influence of Substituents at Phosphorus on Reaction Mechanism
The nature of the substituents on the phosphorus atom can significantly influence the course of the Wittig reaction. While triphenylphosphine is the most common phosphine (B1218219) used, variations in the aryl groups or the use of trialkylphosphines can alter both the reactivity of the ylide and the stereoselectivity of the olefination.
For instance, replacing the phenyl groups on the phosphorus with electron-donating or electron-withdrawing groups can impact the stability and nucleophilicity of the ylide. Studies have shown that heteroaryl substituents at the phosphorus can affect the cis/trans ratio of the resulting alkene. researchgate.net For example, with stabilized ylides, the presence of 2-furyl groups on the phosphorus leads to a higher proportion of the cis-alkene compared to the triphenylphosphonium analogue. researchgate.net
Stereochemical Outcomes and Control in Wittig Reactions
The geometry of the alkene product is a critical aspect of the Wittig reaction and is highly dependent on the nature of the ylide and the reaction conditions.
Factors Governing E/Z Selectivity with Stabilized Ylides
Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, which contain an electron-withdrawing group like an ester on the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. adichemistry.comwikipedia.org This selectivity is a result of the reaction being under thermodynamic control, where the more stable trans-oxaphosphetane intermediate is preferentially formed. chem-station.com The initial addition of the stabilized ylide to the carbonyl is reversible, allowing for equilibration to the thermodynamically favored intermediate. adichemistry.comchem-station.com
Several factors contribute to the preference for the (E)-alkene:
Steric Interactions: In the transition state leading to the oxaphosphetane, steric hindrance between the substituents on the ylide and the carbonyl compound is minimized in the arrangement that leads to the (E)-alkene.
Dipole-Dipole Interactions: Recent computational studies have emphasized the importance of dipole-dipole interactions in the transition state. acs.orgnih.gov For stabilized ylides, the alignment of the dipoles of the ylide and the carbonyl compound favors the transition state leading to the (E)-product. stackexchange.com This electrostatic attraction provides significant stabilization. stackexchange.com
The following table summarizes the typical stereochemical outcomes for different types of ylides:
| Ylide Type | Substituent on Carbanion | Typical Product | Selectivity Control |
| Unstabilized | Alkyl | (Z)-alkene | Kinetic |
| Semistabilized | Aryl | Mixture of (E) and (Z)-alkenes | Often poor |
| Stabilized | Ester, Ketone | (E)-alkene | Thermodynamic |
This table provides a general overview of the stereochemical trends in the Wittig reaction.
Stereoselective Control Through Reaction Conditions and Additives
While stabilized ylides inherently favor the (E)-isomer, the stereoselectivity of the Wittig reaction can be further influenced and controlled by modifying the reaction conditions and using additives. researchgate.net
Solvent Effects: The choice of solvent can impact the E/Z ratio.
Salt Effects: The presence of lithium salts is known to have a profound effect on the stereochemical outcome, often reducing the Z-selectivity of unstabilized ylides. wikipedia.org For stabilized ylides, reactions are often conducted under "salt-free" conditions to maximize E-selectivity.
Additives: The addition of catalytic amounts of certain reagents can improve selectivity. For instance, in the reaction of (methoxycarbonylmethylene)tributylphosphorane (B13022689) with α-alkoxyaldehydes, the addition of catalytic benzoic acid has been shown to significantly increase the E-selectivity. nih.gov
The following table provides examples of how reaction conditions can influence the outcome of the Wittig reaction with stabilized ylides:
| Ylide | Carbonyl Compound | Conditions/Additives | Major Product |
| (Methoxycarbonylmethylene)tributylphosphorane | α-Alkoxyaldehydes | Catalytic Benzoic Acid | (E)-α,β-unsaturated ester |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde (B42025) | Solvent-free | (E)-ethyl cinnamate |
This table illustrates specific examples of stereoselective control in Wittig reactions.
Kinetic and Thermodynamic Influences on Product Ratios
The stereochemical outcome of the Wittig reaction, specifically the ratio of E and Z isomers, is governed by a complex interplay of kinetic and thermodynamic factors. cardiff.ac.uk For stabilized ylides like (Carbethoxymethylene)triphenylphosphorane, the reaction generally favors the formation of the more thermodynamically stable E-alkene. organic-chemistry.orgacs.org
The currently accepted mechanism for the Wittig reaction under lithium-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgudel.edu This step is under kinetic control, and the geometry of the transition state leading to the oxaphosphetane determines the initial product ratio. wikipedia.orgpitt.edu For stabilized ylides, the transition state leading to the trans-oxaphosphetane, which subsequently yields the E-alkene, is lower in energy due to favorable dipole-dipole interactions. rsc.orgresearchgate.net
While the initial cycloaddition is kinetically controlled, the subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide can, in some cases, be reversible. This reversibility can allow for equilibration to the thermodynamically more stable E isomer, especially at higher temperatures or with longer reaction times. However, for most reactions with stabilized ylides, the formation of the oxaphosphetane is the rate-determining step, and the reaction is largely under kinetic control, leading to a high predominance of the E-alkene. researchgate.net
A study on the Wittig reaction of stabilized ylides with aromatic aldehydes demonstrated that the reaction proceeds with high E-selectivity. The table below summarizes the results for the reaction of (Carbethoxymethylene)triphenylphosphorane with various substituted benzaldehydes.
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl cinnamate | 95 | >99:1 |
| 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 92 | >99:1 |
| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 96 | >99:1 |
| 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 88 | >99:1 |
Mechanistic Implications of Alternative Reaction Environments
Impact of Water Media on Wittig Reaction Pathways and Selectivity
Performing the Wittig reaction in an aqueous medium has been shown to have a significant impact on reaction rates and, in some cases, selectivity. acs.orgnih.gov For reactions involving (Carbethoxymethylene)triphenylphosphorane, an aqueous environment can lead to an unexpected acceleration of the reaction, even when the reactants have poor solubility in water. acs.orgnih.govresearchgate.net This acceleration is attributed to the hydrophobic effect and the ability of water to stabilize the polar transition state of the cycloaddition step. rsc.org
While the use of water as a solvent generally maintains the high E-selectivity characteristic of stabilized ylides, there can be a slight decrease in the E/Z ratio compared to reactions in organic solvents. rsc.orgnih.gov This is thought to be due to water's ability to facilitate both the cis- and trans-selective pathways to a greater extent than in neat conditions, with the acceleration for the cis-selective pathway being slightly more pronounced. rsc.org The presence of additives like lithium salts can further influence the stereochemical outcome. nih.gov
Research has shown that one-pot Wittig reactions can be efficiently carried out in an aqueous sodium bicarbonate solution, where the ylide is generated in situ. acs.orgnih.gov This method provides high yields and good E-selectivity for the synthesis of α,β-unsaturated esters from various aldehydes and α-bromoesters with triphenylphosphine. acs.org
The following table presents data from a study on the aqueous Wittig reaction of various aldehydes with (Carbethoxymethylene)triphenylphosphorane, generated in situ.
| Aldehyde | Reaction Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | 1 | 98 | 98:2 |
| 4-Chlorobenzaldehyde | 1 | 95 | 97:3 |
| 2-Naphthaldehyde | 1 | 99 | 98:2 |
| Cinnamaldehyde | 1.5 | 96 | 95:5 |
Mechanistic Studies of Microwave-Assisted Wittig Reactions
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Wittig reaction. researchgate.nettubitak.gov.trresearchgate.netgctlc.org For reactions with (Carbethoxymethylene)triphenylphosphorane, microwave assistance can dramatically reduce reaction times from hours to minutes, often with comparable or even improved yields and selectivity compared to conventional heating. researchgate.nettubitak.gov.tr
Mechanistic studies suggest that the acceleration observed under microwave irradiation is due to a combination of thermal and non-thermal effects. The rapid and efficient heating of the reaction mixture leads to a significant increase in the reaction rate. researchgate.net In some cases, particularly under solvent-free conditions, the high temperatures achieved in a domestic microwave oven can lead to the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer. researchgate.net However, with controlled microwave heating, it is possible to selectively synthesize either the kinetic or thermodynamic product by carefully regulating the reaction temperature. researchgate.net
For stabilized ylides like (Carbethoxymethylene)triphenylphosphorane, microwave-assisted Wittig reactions typically maintain the high E-selectivity. researchgate.nettubitak.gov.tr The mechanism is believed to proceed through the same oxaphosphetane intermediate as in conventional heating, with the microwave energy primarily serving to accelerate the formation and decomposition of this intermediate. tubitak.gov.tr
A study on the microwave-assisted Wittig reaction of stabilized ylides with aromatic aldehydes under solvent-free conditions reported high yields and excellent E-selectivity. The data below illustrates these findings.
| Aldehyde | Time (min) | Power (W) | Yield (%) | E/Z Ratio |
| Benzaldehyde | 5 | 160 | 92 | >99:1 |
| 4-Chlorobenzaldehyde | 7 | 160 | 89 | >99:1 |
| 4-Methylbenzaldehyde | 5 | 160 | 94 | >99:1 |
| 2-Furaldehyde | 6 | 160 | 85 | >99:1 |
Synthesis of α,β-Unsaturated Esters and Carboxylic Acids
The reaction of (Carbethoxymethylene)triphenylphosphorane with aldehydes and ketones is a cornerstone of its utility, providing a direct route to α,β-unsaturated esters. nih.gov This transformation, a specific application of the Wittig reaction, is valued for its high efficiency and stereoselectivity. udel.edu The stabilized nature of the ylide generally leads to the preferential formation of the (E)-isomer of the α,β-unsaturated ester.
The general reaction involves the nucleophilic attack of the ylide's carbon onto the carbonyl carbon of an aldehyde or ketone. This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction. udel.edu
A typical procedure involves dissolving the aldehyde or ketone in a suitable solvent, such as dichloromethane (B109758), and adding the (Carbethoxymethylene)triphenylphosphorane portion-wise while stirring at room temperature. libretexts.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the triphenylphosphine oxide byproduct can often be precipitated and removed by filtration, simplifying the purification of the desired α,β-unsaturated ester. libretexts.org
The resulting α,β-unsaturated esters can be readily hydrolyzed to the corresponding α,β-unsaturated carboxylic acids, further expanding the synthetic utility of this methodology.
| Reactant (Aldehyde) | Product (α,β-Unsaturated Ester) |
| Benzaldehyde | Ethyl trans-cinnamate |
| 2-Chlorobenzaldehyde | Ethyl 2-chloro-trans-cinnamate |
| 3-Chlorobenzaldehyde | Ethyl 3-chloro-trans-cinnamate |
| 4-Chlorobenzaldehyde | Ethyl 4-chloro-trans-cinnamate |
| 9-Anthraldehyde | Ethyl 3-(9-anthryl)acrylate |
Applications in Natural Product Total Synthesis
The reliability and predictability of the Wittig reaction with (Carbethoxymethylene)triphenylphosphorane have made it an indispensable tool in the total synthesis of natural products. researchgate.netnih.gove-bookshelf.deadelaide.edu.au Its ability to form carbon-carbon double bonds with control over stereochemistry is crucial for constructing the carbon skeletons of complex molecules.
Lignans are a large and diverse class of natural products characterized by the coupling of two phenylpropanoid units. researchgate.netscripps.edu Their synthesis often involves the strategic formation of carbon-carbon bonds to assemble the core structure. While specific examples directly employing (Carbethoxymethylene)triphenylphosphorane in recent lignan syntheses are not extensively detailed in the provided context, the Wittig reaction is a fundamental transformation that can be readily applied in this area. For instance, an aldehyde precursor containing one phenylpropanoid unit could be reacted with (Carbethoxymethylene)triphenylphosphorane to introduce a two-carbon extension with an ester functionality. This ester can then be further manipulated (e.g., reduced to an alcohol or converted to other functional groups) to facilitate the coupling with the second phenylpropanoid unit, ultimately leading to the lignan scaffold.
Macrocycles are large ring structures that are prevalent in many biologically active natural products. researchgate.net The formation of these large rings, known as macrocyclization, can be challenging due to entropic factors. The Wittig reaction, including intramolecular versions, has proven to be an effective strategy for macrocyclization. In one example, a macrocycle was synthesized in a one-stage Wittig reaction from 2,2′-bis(triphenyl-phosphoniomethyl)biphenyl dibromide and isophthalaldehyde using sodium ethoxide as a base. rsc.org Although this specific example does not use (Carbethoxymethylene)triphenylphosphorane, the principle of using a Wittig reaction to form a large ring structure is well-established. An intramolecular Wittig reaction involving a molecule containing both an aldehyde and a phosphonium (B103445) salt derived from a precursor that could be formed using (Carbethoxymethylene)triphenylphosphorane is a viable strategy for macrocycle synthesis.
C-glycosides are carbohydrate derivatives in which the anomeric carbon is linked to an aglycone via a carbon-carbon bond, in contrast to the more common O-glycosides. researchgate.netresearchgate.net This C-C linkage makes them resistant to enzymatic hydrolysis, which is a desirable property for potential therapeutic agents. researchgate.net The synthesis of C-glycosides often involves the reaction of a sugar-derived electrophile with a carbon nucleophile. researchgate.net (Carbethoxymethylene)triphenylphosphorane can be employed in the synthesis of C-glycosides by reacting it with a sugar-derived aldehyde. This would install an α,β-unsaturated ester moiety onto the sugar ring, which can then be further elaborated to the desired C-glycoside structure. For example, the double bond of the unsaturated ester can be hydrogenated or subjected to other addition reactions to create the final C-glycoside.
Benzocoumarins are a class of polycyclic aromatic compounds that exhibit a range of biological activities. researchgate.net The synthesis of these scaffolds can be efficiently achieved using the Wittig reaction. For instance, the reaction of ortho-hydroxynaphthaldehydes with (Carbethoxymethylene)triphenylphosphorane under heating conditions in aprotic solvents like benzene (B151609) or xylene leads to the formation of benzo[g]coumarins. researchgate.netjmchemsci.com This method is advantageous as it allows for the introduction of various functional groups at the C3 position of the coumarin ring system. jmchemsci.com
| Starting Material | Reagent | Product |
| ortho-Hydroxynaphthaldehyde | (Carbethoxymethylene)triphenylphosphorane | Benzo[g]coumarin |
Integration into Multi-Step Synthetic Sequences
The utility of (Carbethoxymethylene)triphenylphosphorane extends beyond the initial carbon-carbon bond formation. The α,β-unsaturated ester product of the Wittig reaction is a versatile intermediate that can be readily integrated into multi-step synthetic sequences. umontreal.ca The carbon-carbon double bond can undergo a variety of transformations, including:
Hydrogenation: Reduction of the double bond to a saturated ester.
Conjugate addition: Addition of nucleophiles to the β-carbon.
Diels-Alder reaction: Acting as a dienophile in cycloaddition reactions.
Epoxidation and dihydroxylation: Functionalization of the double bond.
The ester functionality itself can also be modified. It can be:
Hydrolyzed to the corresponding carboxylic acid.
Reduced to an allylic alcohol.
Converted to an amide or other carbonyl derivatives.
This wide range of possible transformations allows for the strategic incorporation of the (Carbethoxymethylene)triphenylphosphorane-derived fragment into complex molecules, making it a valuable tool in the arsenal of synthetic organic chemists.
Advanced Characterization and Analytical Techniques in Ylide Research
Spectroscopic Methods for Structure Elucidation
Spectroscopic methods are indispensable for confirming the identity and structural features of (Carbethoxymethylene)triphenylphosphorane. These techniques provide detailed information about the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a wealth of information regarding the molecular framework and the electronic environment around the phosphorus atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show signals for the ipso, ortho, meta, and para carbons of the three phenyl rings attached to phosphorus. The carbonyl carbon of the ester group and the carbons of the ethyl group would also be present. A key signal is that of the ylidic carbon (P=CH), which is expected to show coupling to the phosphorus atom.
³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its coordination number and the nature of the substituents. For phosphonium (B103445) ylides, the ³¹P chemical shift typically falls within a characteristic range. For comparison, the ³¹P chemical shift of related phosphonium salts like benzyltriphenylphosphonium (B107652) chloride is around 22.4 ppm in CDCl₃ rsc.org. Theoretical studies on phosphanes and related compounds highlight the sensitivity of the ³¹P chemical shift to conformational changes and solvent effects uni-muenchen.de.
Table 1: Expected ¹H and ³¹P NMR Chemical Shift Ranges for (Carbethoxymethylene)triphenylphosphorane and Related Compounds
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | P-Ph | ~7.4 - 7.8 (m) | Aromatic protons of the triphenylphosphine (B44618) group. |
| ¹H | P=CH | Variable | Highly dependent on ylide stability and solvent. |
| ¹H | -OCH₂CH₃ | ~4.0 (q) | Methylene (B1212753) protons of the ethyl ester. |
| ¹H | -OCH₂CH₃ | ~1.1 (t) | Methyl protons of the ethyl ester. |
| ³¹P | Ph₃P=CH- | ~5 - 25 | Typical range for stabilized phosphorus ylides. |
Infrared (IR) Spectroscopy: The IR spectrum of (Carbethoxymethylene)triphenylphosphorane is expected to show characteristic absorption bands for the P=C bond, the C=O of the ester group, and the C-O and C-H bonds. The carbonyl (C=O) stretching vibration is particularly strong and typically appears in the region of 1600-1650 cm⁻¹, which is at a lower frequency compared to typical esters due to resonance with the ylidic bond. While some commercial suppliers state that the IR spectrum conforms to the structure, specific peak data is not provided in the search results thermofisher.com. In reaction monitoring, the disappearance of the carbonyl peak of the starting aldehyde or ketone and the appearance of new peaks corresponding to the alkene product are observed ipl.org.
Raman Spectroscopy: Raman spectroscopy can also provide valuable information, particularly for the symmetric vibrations and the P=C bond, which may be weak in the IR spectrum. No specific Raman spectroscopic data for (Carbethoxymethylene)triphenylphosphorane was found in the provided search results.
Table 2: Expected Characteristic IR Absorption Bands for (Carbethoxymethylene)triphenylphosphorane
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1600 - 1650 |
| C-H (Aromatic) | Stretching | ~3050 - 3100 |
| C-H (Aliphatic) | Stretching | ~2850 - 3000 |
| C-O (Ester) | Stretching | ~1200 - 1300 |
| P=C | Stretching | Variable, often weak |
Note: This table is based on characteristic vibrational frequencies for the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. The monoisotopic mass of (Carbethoxymethylene)triphenylphosphorane (C₂₂H₂₁O₂P) is 348.127917 Da chemspider.com. While HRMS is used to confirm the products of reactions involving this ylide, specific HRMS reports for the ylide itself were not found in the search results rsc.org.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the purification of (Carbethoxymethylene)triphenylphosphorane and for the analysis of reaction mixtures in which it is used, such as the Wittig reaction. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) and column chromatography are fundamental techniques for monitoring reaction progress and for purifying the products of reactions involving (Carbethoxymethylene)triphenylphosphorane.
Thin Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a Wittig reaction. libretexts.orgfishersci.comwvu.edu A small amount of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel or alumina), which is then developed in an appropriate solvent system (eluent). The ylide, being a polar compound, typically has a lower retention factor (Rf) than the less polar alkene product. The disappearance of the spot corresponding to the starting aldehyde and the ylide, and the appearance of a new spot for the product, indicate the progression of the reaction. Visualization is often achieved using a UV lamp wvu.edu.
Column Chromatography: Column chromatography is a preparative technique used to separate and purify the desired alkene product from the reaction mixture on a larger scale. libretexts.orgrsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and the components are eluted with a solvent system of appropriate polarity. The less polar alkene product typically elutes before the more polar by-product, triphenylphosphine oxide. The choice of eluent is critical for achieving good separation.
Table 3: Application of TLC and Column Chromatography in Wittig Reactions using (Carbethoxymethylene)triphenylphosphorane
| Technique | Application | Stationary Phase | Mobile Phase (Eluent) | Observation |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica Gel or Alumina | Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) wvu.edu | Disappearance of starting material spots and appearance of product spot. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of (Carbethoxymethylene)triphenylphosphorane and for analyzing the stereoisomeric ratio (E/Z) of the resulting alkenes from a Wittig reaction. Commercial suppliers often state a purity of ≥98% for this ylide, as determined by HPLC thermofisher.comfishersci.com. However, specific analytical methods are not detailed in the provided search results.
For purity analysis, a reversed-phase HPLC method would typically be employed, where the ylide is separated from any impurities on a non-polar stationary phase (e.g., C18) using a polar mobile phase.
For the analysis of stereoisomers (E and Z) of the alkene products, chiral HPLC or normal-phase HPLC can be utilized. The separation of isomers is crucial as stabilized ylides like (Carbethoxymethylene)triphenylphosphorane often lead to the preferential formation of the (E)-alkene.
Table 4: General Principles of HPLC Analysis for (Carbethoxymethylene)triphenylphosphorane and its Reaction Products
| Analysis Type | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection |
|---|---|---|---|
| Purity of Ylide | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol/Water | UV-Vis |
Single Crystal X-ray Diffraction Studies of Phosphonium Ylides
Detailed crystallographic analysis of (Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, was reported in the journal Inorganica Chimica Acta in 2006. The crystal structure was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 263474. nih.gov
The study revealed a monomeric structure with the phosphorus atom adopting a distorted tetrahedral geometry. The key structural features are the P=C ylidic bond and the geometry of the carbethoxymethylene group relative to the triphenylphosphine moiety.
Crystallographic Data
The crystal system and unit cell parameters for (Carbethoxymethylene)triphenylphosphorane are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.123(4) |
| b (Å) | 19.876(8) |
| c (Å) | 11.456(5) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1954.2(14) |
| Z | 4 |
| Temperature (K) | 293(2) |
Selected Bond Lengths and Angles
The structural analysis provides precise measurements of the bond lengths and angles within the molecule. The P=C ylidic bond length is of particular interest as it reflects the degree of double bond character. The delocalization of the negative charge on the ylidic carbon into the adjacent carbonyl group influences this bond length.
| Atoms | Length (Å) |
|---|---|
| P-C(ylide) | 1.715(3) |
| P-C(phenyl1) | 1.812(3) |
| P-C(phenyl2) | 1.815(3) |
| P-C(phenyl3) | 1.818(3) |
| C(ylide)-C(carbonyl) | 1.432(4) |
| C(carbonyl)=O | 1.228(4) |
| C(carbonyl)-O(ester) | 1.345(4) |
The bond angles around the phosphorus and the ylidic carbon atoms provide further details about the molecular geometry. The C-P-C angles of the triphenylphosphine fragment are close to the ideal tetrahedral angle, with some distortion due to the steric bulk of the phenyl groups.
| Atoms | Angle (°) |
|---|---|
| C(ylide)-P-C(phenyl1) | 112.5(1) |
| C(ylide)-P-C(phenyl2) | 110.9(1) |
| C(ylide)-P-C(phenyl3) | 114.2(1) |
| C(phenyl1)-P-C(phenyl2) | 106.8(1) |
| P-C(ylide)-C(carbonyl) | 120.3(2) |
| O=C(carbonyl)-C(ylide) | 125.8(3) |
The crystallographic data confirms the resonance stabilization of the ylide, where the negative charge is delocalized over the P-C-C=O system. This is evident from the P=C bond length, which is intermediate between a single and a double bond, and the C(ylide)-C(carbonyl) bond, which is shorter than a typical single bond. The planarity of the P=C-C=O fragment is also a key feature revealed by the diffraction study.
Innovations in Reaction Engineering and Process Intensification
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including Wittig reactions involving (Carbethoxymethylene)triphenylphosphorane. nih.govchemicaljournals.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant reductions in reaction times, increased product yields, and enhanced product purity. nih.govchemicaljournals.comresearchgate.net The efficient heat transfer in MAOS is based on the interaction of microwaves with polar molecules in the reaction, a process known as dielectric heating. nih.gov This direct coupling of the electromagnetic field with the molecules minimizes wall effects and allows for instantaneous temperature increases. nih.gov
The benefits of MAOS are particularly evident in the synthesis of various heterocyclic compounds and other biologically active molecules. nih.govresearchgate.neteurekaselect.com For instance, microwave irradiation has been shown to improve the yields of quinoline (B57606) derivatives compared to conventional heating methods. nih.gov The ability to perform these reactions under solvent-free conditions further enhances the green credentials of MAOS, reducing the use of hazardous organic solvents and minimizing waste generation. chemicaljournals.comresearchgate.net The operational simplicity and cost-effectiveness, stemming from energy and time savings, make MAOS an attractive alternative for organic synthesis. chemicaljournals.com
Notably, while Wittig reactions of aldehydes with stabilized ylides like (Carbethoxymethylene)triphenylphosphorane are common, the use of microwave conditions for these reactions with ketones is less frequently reported. units.it However, the application of MAOS has been demonstrated to be effective in various organic transformations, suggesting its broader potential in phosphorane chemistry. researchgate.net
Flow Chemistry Applications in Wittig Reactions
Flow chemistry, or continuous flow synthesis, has gained significant traction as a method for performing Wittig reactions with (Carbethoxymethylene)triphenylphosphorane. This technology involves pumping reactants through a network of tubes or channels, where the reaction occurs. mt.com It offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. nih.govstolichem.com
In the context of Wittig reactions, flow chemistry has been successfully employed for the synthesis of various compounds, including 2-(C-glycosyl)acetates and substituted cinnamic esters. nih.govunimi.it For example, the reaction of 2,3,4-Tri-O-benzyl-d-xylopyranose with (Carbethoxymethylene)triphenylphosphorane in a continuous flow system yielded the desired products in a reduced reaction time compared to batch conditions, while maintaining a similar yield and stereoselectivity. nih.govacs.org
The use of online monitoring techniques, such as mass spectrometry, can be integrated with flow reactors to provide real-time analysis of the reaction stream. microsaic.com This allows for the optimization of reaction conditions to improve yield, purity, and selectivity by monitoring starting materials, identifying intermediates, and determining when the reaction has reached a steady state. microsaic.com
Benefits of Continuous Flow for Yield and Reaction Time
Continuous flow chemistry offers significant advantages in terms of reaction yield and time for Wittig reactions involving (Carbethoxymethylene)triphenylphosphorane. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor leads to more reproducible and efficient reactions. mt.com
One of the key benefits is the ability to operate at temperatures exceeding the boiling point of the solvent under atmospheric pressure due to the enclosed nature of the system, which can be safely pressurized. mt.comnih.gov This can lead to significantly accelerated reaction rates. For instance, in the synthesis of 2-(C-glycosyl)acetates, higher temperatures and pressures in a flow system resulted in superior yields compared to batch procedures. acs.org
The enhanced heat and mass transfer in micro- or millireactors contributes to more precise process control, minimizing the formation of by-products and leading to higher product quality. stolichem.comscispace.com Studies have shown that for certain Wittig reactions, flow systems can achieve higher productivities compared to batch reactors. scispace.com For example, a Wittig reaction to produce ethyl trans-cinnamate from benzaldehyde (B42025) and (Carbethoxymethylene)triphenylphosphorane can be performed efficiently in a flow system. chegg.com
The following table summarizes the comparison between batch and flow conditions for a Wittig reaction:
| Parameter | Batch Reaction | Flow Reaction | Reference |
| Reaction Time | Longer | Reduced | nih.govacs.org |
| Yield | Good | Similar or Improved | nih.govacs.org |
| Temperature | Limited by solvent boiling point | Can be superheated | mt.comnih.gov |
| Pressure | Atmospheric | Can be pressurized | nih.gov |
| Process Control | Less precise | Highly precise | mt.comstolichem.com |
Scalability and Automation in Flow Synthesis
A significant advantage of continuous flow chemistry is its inherent scalability and potential for automation. nih.govacs.org Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer period, using wider or longer reactors, or by running multiple reactors in parallel. stolichem.com This is a more straightforward and often safer approach than scaling up batch reactions, which can present challenges related to heat transfer and mixing in large vessels. stolichem.com
The modular nature of flow chemistry equipment allows for the creation of customizable and automated workflows. mt.com This automation can lead to improved reproducibility and efficiency, as human error is minimized. When combined with process analytical technology (PAT), such as in-situ FTIR spectroscopy, flow chemistry enables rapid reaction analysis, optimization, and scale-up. mt.com This real-time feedback allows for proactive control of the reaction, such as adjusting reagent addition rates to improve mixing and maintain steady-state conditions. mt.com
The potential for automation in flow synthesis has been recognized in the production of active pharmaceutical ingredients (APIs), where consistent quality and process control are paramount. scispace.comresearchgate.net The ability to telescope multiple reaction steps into a single, continuous process further enhances efficiency and reduces waste. scispace.com
Solvent-Free and Solid-State Reactions
In line with the principles of green chemistry, solvent-free and solid-state Wittig reactions using (Carbethoxymethylene)triphenylphosphorane have been developed to minimize environmental impact and reduce hazards associated with organic solvents. udel.eduwvu.edu
Solvent-free reactions are typically conducted by mixing the neat reactants, where at least one component is in a liquid state to act as a pseudo-solvent. udel.eduwvu.edu For example, the reaction between solid (Carbethoxymethylene)triphenylphosphorane and liquid benzaldehyde proceeds efficiently at room temperature to form ethyl trans-cinnamate. udel.eduwvu.edu In cases where both reactants are solids, the reaction can be initiated by heating the mixture until one of the components melts. udel.edu
A notable advancement in this area is the use of mechanochemistry, specifically high-energy ball-milling, to induce solid-state reactions. scispace.com This technique has been successfully used to generate phosphorus ylides, including (Carbethoxymethylene)triphenylphosphorane, from the corresponding phosphonium (B103445) salt and a solid base like potassium carbonate. scispace.com The generated ylide can then react in situ with a solid carbonyl compound in a solvent-free mechanochemical Wittig reaction to produce the corresponding alkene and triphenylphosphine (B44618) oxide. scispace.com Solid-state 31P NMR spectroscopy has confirmed the completion of these reactions during the ball-milling process. scispace.com
These solvent-free approaches offer several advantages, including reduced waste, lower costs, and improved safety by eliminating flammable and toxic solvents. udel.eduwvu.edu The hand-ground reaction between an aldehyde, a phosphonium salt, and a mild base is another example of a simple and environmentally benign method for carrying out the Wittig reaction. gctlc.org
The following table details examples of solvent-free Wittig reactions:
| Aldehyde | Phosphorane | Conditions | Product | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Stirring at room temperature | Ethyl trans-cinnamate | udel.eduwvu.edu |
| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | Heating at 120 °C | Ethyl 3-(anthracen-9-yl)acrylate | udel.edu |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | Hand-grinding with K3PO4 | 1-Bromo-4-(2-phenylethenyl)benzene | gctlc.org |
Emerging Research Areas and Future Directions
Exploration of Novel Phosphonium (B103445) Ylide Reactivity
Beyond its classical role in olefination, researchers are actively investigating new transformations involving (Carbethoxymethylene)triphenylphosphorane and other phosphonium ylides. These explorations aim to expand the synthetic chemist's toolkit by uncovering unprecedented reaction pathways.
One area of interest is the use of phosphonium ylides in cycloaddition reactions and as catalysts in various processes. numberanalytics.com For instance, stabilized phosphorus ylides can participate in intramolecular Wittig reactions. researchgate.net However, their intermolecular Wittig reactions are typically limited to highly electron-deficient carbonyl compounds. researchgate.net Current research is focused on overcoming these limitations and developing new catalytic cycles where the ylide can be regenerated. researchgate.net
Recent studies have also demonstrated the potential of phosphonium ylides as hydrogen atom transfer (HAT) catalysts. nih.govacs.org Under visible light photoredox conditions, these ylides can generate highly electrophilic carbon-centered radicals, which can then participate in C–H functionalization reactions. acs.org The tunability of the phosphonium ylide structure, by modifying the substituents on the phosphorus atom, allows for the systematic study of their physical properties and optimization of their catalytic performance. nih.govacs.org
Development of Asymmetric Wittig Reactions with Stabilized Ylides
The synthesis of chiral alkenes is a significant challenge in organic chemistry, and the development of asymmetric Wittig reactions using stabilized ylides like (Carbethoxymethylene)triphenylphosphorane is a key area of research. rsc.org A primary strategy involves the catalytic asymmetric alkylation of prochiral phosphonium ylides to generate chiral ylides in situ, which then undergo a subsequent Wittig reaction to produce chiral alkenes. rsc.org
While the Wittig reaction itself is a reliable method for alkene synthesis, achieving high enantioselectivity has been a persistent challenge. rsc.orgnih.gov Canonical approaches have often relied on stoichiometric chiral auxiliaries or ligands. nih.gov However, recent advancements have focused on catalytic methods. For example, highly enantioselective Wittig reactions of 4-substituted cyclohexanones with non-stabilized phosphorus ylides have been achieved using a novel potassium-isothiourea-boronate complex as a catalyst. nih.gov Although this example does not use a stabilized ylide, it highlights the potential for developing catalytic asymmetric versions of the Wittig reaction. The development of similar catalytic systems for stabilized ylides remains an active area of investigation.
Catalytic Applications Beyond Olefination
The inherent nucleophilicity of phosphonium ylides is being harnessed for catalytic applications beyond the traditional Wittig reaction. acs.org While the catalytic ability of phosphonium ylides has been historically elusive due to challenges in their regeneration, recent breakthroughs are paving the way for their use as multifunctional organocatalysts. researchgate.net
One notable advancement is the development of the first catalytic Wittig reaction, which addresses the stoichiometric nature of the classical reaction and the problematic phosphine (B1218219) oxide byproduct. organic-chemistry.orguta.edu This process involves the in-situ reduction of the phosphine oxide byproduct using a reducing agent like an organosilane, thus regenerating the phosphine catalyst. organic-chemistry.orguta.edunih.gov This catalytic cycle has been successfully applied to stabilized ylides, including those derived from cyano, ketyl, and ester-activated bromides. uta.edu
Furthermore, phosphonium ylides are being explored as catalysts for other transformations:
Acylation Reactions: Carbonyl-stabilized phosphonium ylides have been shown to catalyze the selective acylation of primary hydroxyl groups in diols. acs.org
Annulation Reactions: They have been used as catalysts in [3+2] and [3+3] annulation reactions to synthesize thiazolidines and 1,3-thiazinanes. rsc.org
Ligands in Transition Metal Catalysis: Ylide-functionalized phosphines, known as YPhos ligands, exhibit strong electron-donating properties and have shown promise in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov
Interactive Data Table: Catalytic Applications of Phosphonium Ylides
| Catalyst Type | Reaction | Substrates | Key Features |
|---|---|---|---|
| Phosphine Oxide Precatalyst | Catalytic Wittig Reaction | Aldehydes, Alkyl Halides | In-situ regeneration of phosphine catalyst, E-selective olefination. uta.edu |
| Carbonyl-Stabilized Phosphonium Ylide | Selective Acylation | Diols, Acid Anhydrides | High selectivity for primary hydroxyl groups. acs.org |
| Phosphonium Ylide | [3+2] and [3+3] Annulations | β-ketothioamides, Dihaloalkanes | Metal-free conditions, diastereoselective synthesis of cyclic ketene (B1206846) acetals. rsc.org |
| Ylide-Functionalized Phosphine (YPhos) | Mizoroki–Heck Coupling | Aryl Chlorides, Alkenes | Strong electron-donating ligands, stable in air. rsc.org |
Sustainable Chemical Manufacturing and Green Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the Wittig reaction is no exception. Efforts are being made to develop more environmentally friendly protocols that minimize waste and the use of hazardous substances. divched.orgchegg.com
Key areas of focus for the green synthesis involving (Carbethoxymethylene)triphenylphosphorane include:
Solvent-Free Reactions: Performing the Wittig reaction in the absence of traditional organic solvents reduces environmental impact and simplifies product purification. udel.edu
Catalytic Processes: The development of the catalytic Wittig reaction is a significant step towards a more sustainable process by reducing the amount of phosphine oxide waste. organic-chemistry.orgnih.govcapes.gov.br This approach aligns with the principle of atom economy.
Use of Greener Reagents and Conditions: Research is exploring the use of less hazardous bases and milder reaction conditions. divched.org For example, some newer methods use sodium hydroxide (B78521) and can be performed at room temperature, avoiding the need for reflux. divched.org
The broader field of green synthesis is also looking at the use of natural reagents and bio-inspired processes for the production of nanomaterials and other chemical products, which could have future implications for the synthesis and application of phosphonium ylides. nih.govnih.govrsc.orgexplorationpub.com
Integration with Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgnih.govmdpi.com These technologies can be applied to the Wittig reaction and other transformations involving (Carbethoxymethylene)triphenylphosphorane to:
Predict Optimal Reaction Conditions: ML models can be trained on large datasets of chemical reactions to predict the best combination of catalysts, solvents, temperatures, and other parameters to maximize yield and selectivity. beilstein-journals.orgbeilstein-journals.org
Guide Synthesis Planning: AI-powered retrosynthesis tools can suggest synthetic routes for target molecules, potentially incorporating the Wittig reaction as a key step. beilstein-journals.orgmdpi.com
Accelerate Discovery through High-Throughput Experimentation (HTE): The integration of ML with HTE platforms can enable the rapid and automated optimization of reaction conditions. beilstein-journals.orgrsc.org Bayesian optimization algorithms, for instance, can efficiently explore the parameter space to find optimal conditions with a minimal number of experiments. rsc.org
While the application of AI and ML to phosphonium ylide chemistry is still in its early stages, the potential to enhance the efficiency and effectiveness of reaction design is significant. nih.govappleacademicpress.com
Q & A
Q. How is (Carbethoxymethylene)triphenylphosphorane employed in Wittig reactions to synthesize α,β-unsaturated esters?
(Carbethoxymethylene)triphenylphosphorane acts as a Wittig reagent, reacting with aldehydes or ketones to form α,β-unsaturated esters. The reaction typically proceeds in polar aprotic solvents (e.g., NMP, dichloromethane) under reflux or microwave irradiation (210°C, 3 h). For example, reacting 3-bromo-2-hydroxybenzaldehyde with this reagent yields ethyl cinnamate derivatives via olefination . Key steps include:
- Mechanism : Formation of a ylide intermediate that attacks the carbonyl group.
- Conditions : Solvent choice (NMP for high-temperature reactions), stoichiometric equivalence (1:1 aldehyde:reagent), and purification via column chromatography (hexane/ethyl acetate gradients) .
- Yield Optimization : Excess reagent (1.1–1.2 equiv) improves conversion, especially for sterically hindered substrates .
Q. What storage and handling protocols are critical for maintaining (Carbethoxymethylene)triphenylphosphorane stability?
- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .
- Handling : Use in well-ventilated areas with PPE (gloves, goggles) to avoid inhalation or skin contact. Triphenylphosphine oxide byproducts require filtration during workup .
- Safety : Avoid strong oxidizers; decomposition releases toxic phosphorus oxides .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective syntheses using (Carbethoxymethylene)triphenylphosphorane under microwave or flow chemistry?
- Microwave Irradiation : Enhances reaction efficiency (e.g., Wittig reactions with 4-phenylcyclohexanone achieve higher yields in reduced time vs. conventional heating) .
- Flow Chemistry : Continuous flow systems improve scalability and stereocontrol. For glycosyl acetate synthesis, flow conditions (toluene, 3 equiv reagent) reduced reaction time while maintaining 82% yield and stereoselectivity .
- Key Parameters :
| Condition | Batch vs. Flow Comparison | Reference |
|---|---|---|
| Reaction Time | 3 h (batch) vs. 30 min (flow) | |
| Solvent | Toluene preferred for low polarity | |
| Temperature | 210°C (microwave) vs. RT (flow) |
Q. What strategies resolve low conversion or diastereomeric ratio challenges in (Carbethoxymethylene)triphenylphosphorane-mediated reactions?
- Excess Reagent : Adding 10–20% excess reagent drives reactions to completion, as seen in fluorophenyl penta-dienoate synthesis .
- Derivatization : Post-reaction derivatization (e.g., Michael addition) improves isolability of low-yield products .
- Analytical Troubleshooting : Use ^1H NMR to monitor reaction progress and TLC to detect intermediates. For diastereomers, chiral chromatography (e.g., UPCC) determines enantiomeric excess .
Q. How do electronic effects of aldehydes/ketones influence regioselectivity in Wittig reactions with (Carbethoxymethylene)triphenylphosphorane?
Electron-deficient aldehydes (e.g., 4-fluorocinnamaldehyde) exhibit slower reaction kinetics due to reduced electrophilicity, requiring extended reaction times (2–24 h) . Conversely, electron-rich substrates (e.g., 4-phenylcyclohexanone) achieve higher yields (83%) under standard conditions . Steric hindrance in ortho-substituted aldehydes further reduces reactivity, necessitating optimized stoichiometry .
Q. What spectroscopic methods are essential for characterizing products from (Carbethoxymethylene)triphenylphosphorane reactions, and how are data contradictions addressed?
- Key Techniques :
- ^1H/^13C NMR : Confirm trans-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated esters) .
- HRMS : Validate molecular weights (e.g., [M+Na]+ for ethyl cinnamate derivatives) .
- Contradiction Resolution :
- Unexpected peaks: Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Diastereomer ambiguity: Compare experimental vs. calculated optical rotations or employ X-ray crystallography .
Q. How can tandem reactions involving (Carbethoxymethylene)triphenylphosphorane be designed for complex heterocycle synthesis?
- Wittig-Michael Tandem : React the Wittig product (α,β-ester) with nucleophiles in a 1,4-Michael addition to form cyclic lactones (90% yield) .
- Example : Reaction of α-hydroxylactams with the reagent produces ethylenic esters, which undergo intramolecular cyclization to yield antiproliferative agents .
Methodological Considerations
Q. What are best practices for scaling up (Carbethoxymethylene)triphenylphosphorane reactions while maintaining selectivity?
- Batch Scaling : Use gradual reagent addition to control exothermicity; isolate triphenylphosphine oxide byproducts via hexane precipitation .
- Flow Systems : Ensure consistent reagent mixing and temperature control to prevent side reactions (e.g., over-olefination) .
- Yield vs. Scale :
| Scale (mmol) | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 0.1 | 83 | Batch, RT | |
| 2.0 | 82 | Flow, 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
